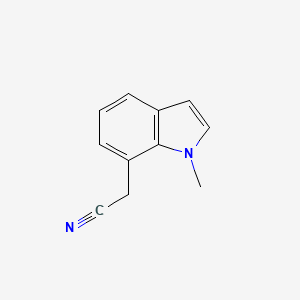

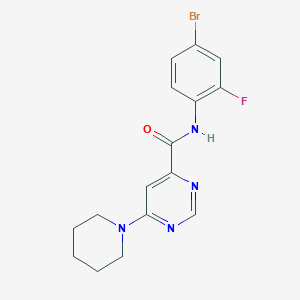

1H-Indole-7-acetonitrile, 1-methyl-

カタログ番号 B2363932

CAS番号:

84548-95-8

分子量: 170.215

InChIキー: RDPOKJNELSFVJV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Indole as a Building Block in Cycloaddition Reactions

- Scientific Field : Organic Chemistry .

- Application Summary : Indole is used in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are atom-economical and considered as green reactions .

- Methods of Application : The unique aromaticity and diverse reactivity of indole have captivated the interest of synthetic chemists for decades . One of the most attractive aspects of indoles is their ability to undergo cycloaddition reactions .

- Results or Outcomes : Indole-based cycloaddition reactions provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems .

Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases

- Scientific Field : Pharmacology .

- Application Summary : Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .

- Methods of Application : By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .

- Results or Outcomes : New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Indoles in Multicomponent Reactions

- Scientific Field : Organic Chemistry .

- Application Summary : Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds . These reactions are efficient ways to create complex molecules from simple starting materials .

- Methods of Application : The reactions involve the combination of three or more reactants in a single reaction to form a product where all or most of the atoms of the starting materials are incorporated .

- Results or Outcomes : The synthesis of various heterocyclic compounds during the period of 2012 to 2017 has been achieved using indole in multicomponent reactions .

Biological Potential of Indole Derivatives

- Scientific Field : Pharmacology .

- Application Summary : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application : These compounds are synthesized and then tested for their biological activities using various in vitro and in vivo models .

- Results or Outcomes : The research has shown promising results, with many indole derivatives exhibiting significant biological activities .

Indole in the Synthesis of Diverse Heterocyclic Frameworks

- Scientific Field : Organic Chemistry .

- Application Summary : Indole is a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are completely atom-economical and are considered as green reactions .

- Methods of Application : The unique aromaticity and diverse reactivity of indole have captivated the interest of synthetic chemists for decades . One of the most attractive aspects of indoles is their ability to undergo cycloaddition reactions .

- Results or Outcomes : Indole-based cycloaddition reactions provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems .

Indole in Multicomponent Reactions

- Scientific Field : Organic Chemistry .

- Application Summary : Indoles are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .

- Methods of Application : The reactions involve the combination of three or more reactants in a single reaction to form a product where all or most of the atoms of the starting materials are incorporated .

- Results or Outcomes : The synthesis of various heterocyclic compounds during the period of 2012 to 2017 has been achieved using indole in multicomponent reactions .

特性

IUPAC Name |

2-(1-methylindol-7-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-13-8-6-10-4-2-3-9(5-7-12)11(10)13/h2-4,6,8H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPOKJNELSFVJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-7-acetonitrile, 1-methyl- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![4-cyclopropyl-3-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2363851.png)

![3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B2363852.png)

![2-Butyl-6-(2,4-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2363854.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-carboxamide](/img/structure/B2363855.png)

![3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2363857.png)

![(E)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2363867.png)

![butyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2363869.png)

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2363870.png)